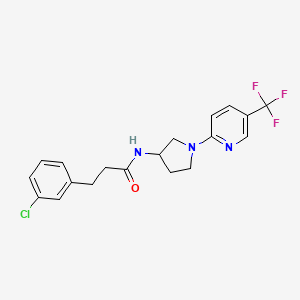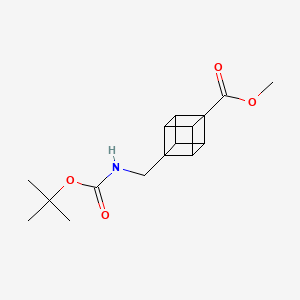![molecular formula C20H14IN3O B2778485 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide CAS No. 406927-05-7](/img/structure/B2778485.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-Benzimidazol-2-yl)phenyl]-2-iodobenzamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It has been associated with diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .
Molecular Structure Analysis
The benzimidazole core of the molecule is planar . The structure of the molecule can be determined using techniques such as X-ray crystal structure analysis . Theoretical and actual NMR chemical shifts were found to be quite similar .
Chemical Reactions Analysis
Benzimidazole compounds can undergo a variety of chemical reactions. For example, they can react with aromatic aldehydes . The presence of electron-donating groups (OH, OMe, –NMe2, –O–CH2–C6H5) can cause a significant increase in the reactivity of the benzimidazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[2-(1H-Benzimidazol-2-yl)phenyl]-2-iodobenzamide” can be determined using various techniques. For example, its molecular formula is C20H14IN3O, and it has an average mass of 439.249 Da and a monoisotopic mass of 439.018158 Da .
Applications De Recherche Scientifique
Antifungal Activity
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide and its derivatives have shown potential in antifungal applications. A study by Raffa et al. (2002) synthesized similar compounds, demonstrating interesting activities against some phytopathogenic fungal strains (Raffa et al., 2002).
Synthesis and Structural Insights
The compound's synthesis and structural aspects have been a subject of research. Zhdankin et al. (2003) prepared N-functionalized benziodazoles to provide insight into the facile interchange between benziodazoles and iminium benziodoxoles under varied conditions (Zhdankin et al., 2003). Additionally, research by Gaber et al. (2011) on thermolysis of N-phenylbenzamide oximes revealed benzimidazoles as major products (Gaber et al., 2011).
Antioxidant Properties
Research by Kuş et al. (2004) on benzimidazole derivatives, including those similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide, has indicated notable antioxidant properties, particularly in inhibiting lipid peroxidation in rat liver (Kuş et al., 2004).
Antibacterial and Antiviral Activities
The compound and its derivatives have been explored for their antibacterial and antiviral potentials. Chaudhary et al. (2011) synthesized derivatives demonstrating significant antibacterial and entomological activities (Chaudhary et al., 2011). Boggu et al. (2017) also highlighted their inhibitory activity against transcription factor NF-κB (Boggu et al., 2017).
Potential in Cancer Therapy
Romero-Castro et al. (2011) reported the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, demonstrating potential as anticancer agents, particularly against the A549 cell line (Romero-Castro et al., 2011).
Mécanisme D'action
Orientations Futures
Benzimidazole derivatives have been intensively studied for their potential as new generation anticancer agents . The optimization of benzimidazole-based structures has resulted in many commercially available drugs . Therefore, “N-[2-(1H-Benzimidazol-2-yl)phenyl]-2-iodobenzamide” and similar compounds may have potential for future therapeutic applications.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSZUDSCCFHZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diethylsulfamoyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2778402.png)
![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2778404.png)
![4-(3-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-oxopropyl)benzonitrile](/img/structure/B2778407.png)
![Ethyl 2-[6-methylsulfonyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2778408.png)

![[4-(2-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]methanol](/img/structure/B2778414.png)




![[4-(4,6-Dimethoxypyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2778421.png)

![Methyl 2-{[2-(acetylamino)-4-(methylsulfonyl)butanoyl]amino}benzoate](/img/structure/B2778423.png)
![5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2778424.png)